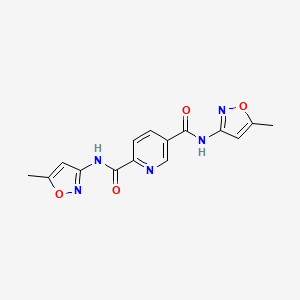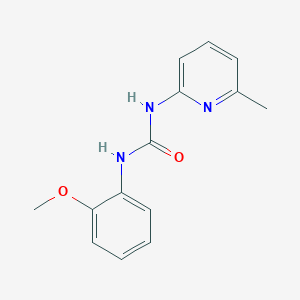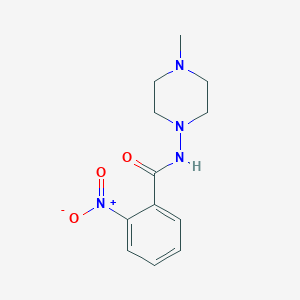
N,N'-bis(5-methyl-3-isoxazolyl)-2,5-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(5-methyl-3-isoxazolyl)-2,5-pyridinedicarboxamide, commonly known as MNI-137, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNI-137 is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and proliferation. The inhibition of this interaction has been shown to induce apoptosis and inhibit tumor growth, making MNI-137 a promising candidate for cancer therapy.
Mecanismo De Acción
MNI-137 binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. MNI-137 has also been shown to induce autophagy in cancer cells, leading to their death. The mechanism of action of MNI-137 is highly specific and selective, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
MNI-137 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in preclinical studies. MNI-137 has a high level of selectivity, targeting only the MDM2-p53 interaction, and has minimal effects on normal cells. However, further studies are needed to determine the long-term effects of MNI-137 on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNI-137 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further research and development. MNI-137 has also shown promising results in preclinical studies, making it a potential candidate for cancer therapy. However, the limitations of MNI-137 include its high cost of synthesis and the need for further studies to determine its long-term effects on the human body.
Direcciones Futuras
There are several future directions for the research and development of MNI-137. One potential direction is the optimization of the synthesis process to reduce the cost of production. Another direction is the development of MNI-137 as a combination therapy with chemotherapy and radiotherapy to enhance their efficacy. Further studies are also needed to determine the long-term effects of MNI-137 on the human body and its potential applications in other diseases. Overall, the potential applications of MNI-137 in cancer therapy make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of MNI-137 involves a multi-step process that requires a high level of expertise in organic chemistry. The initial step involves the synthesis of 5-methyl-3-isoxazolecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2,5-pyridinediamine to form the desired product, MNI-137. The synthesis of MNI-137 has been optimized to produce high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
MNI-137 has been extensively studied for its potential applications in cancer therapy. The inhibition of the MDM2-p53 interaction has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, MNI-137 has shown promising results in inhibiting tumor growth in various cancer types, including leukemia, lymphoma, and solid tumors. MNI-137 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, making it a potential combination therapy candidate.
Propiedades
IUPAC Name |
2-N,5-N-bis(5-methyl-1,2-oxazol-3-yl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-5-12(19-23-8)17-14(21)10-3-4-11(16-7-10)15(22)18-13-6-9(2)24-20-13/h3-7H,1-2H3,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPOKHVYBZXZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)




![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)


![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)
![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)